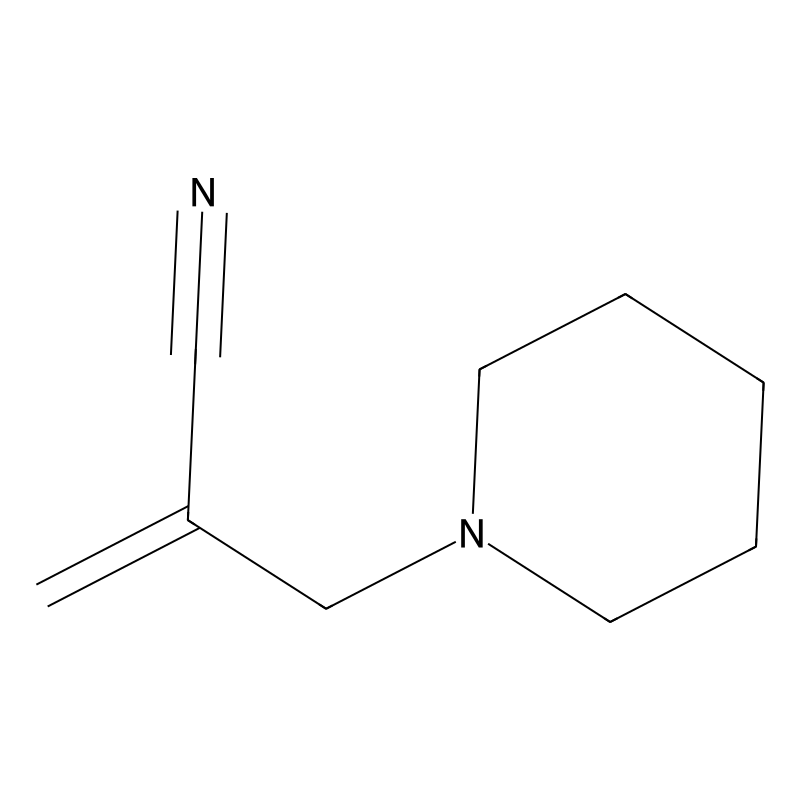

2-(Piperidinomethyl)acrylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Rilpivirine (RPV) was approved by the U.S. FDA (Food and Drug Administration) in 2011 to treat individuals infected with human immunodeficiency virus 1 (HIV-1) .

- Significantly, rilpivirine is three fold more potent than etravirine .

- Once-daily, it is used with a low oral dose (25 mg/tablet), decreasing the drug administration and bringing a better choice to the patients .

- This article describes efforts to develop an efficient and practical microwave-promoted method to synthesize rilpivirine using less toxic organic reagents and low boiling solvents .

- The last step’s reaction time decreased from 69 h to 90 min through this optimized synthetic procedure, and the overall yield improved from 18.5 to 21% .

Pharmaceutical Industry

Synthesis of Rilpivirine

2-(Piperidinomethyl)acrylonitrile, with the Chemical Abstracts Service (CAS) number 27315-95-3, is an organic compound featuring a piperidine ring attached to a cyanoethyl group through a methylene bridge. The structure consists of a six-membered nitrogen-containing heterocycle, which provides unique chemical properties and reactivity. The presence of the cyano group (nitrile) enhances its potential for various chemical interactions, making it an interesting subject for research in organic chemistry and materials science.

- Nucleophilic Additions: The nitrile group is susceptible to nucleophilic attack, leading to the formation of amines or other derivatives.

- Hydrolysis: Under acidic or basic conditions, the nitrile can hydrolyze to form carboxylic acids or amides, depending on the reaction conditions.

- Polymerization: The acrylonitrile moiety can undergo polymerization reactions, particularly in the presence of free radicals, leading to polyacrylonitrile or related copolymers .

While specific biological activity data for 2-(Piperidinomethyl)acrylonitrile is limited, compounds containing piperidine and nitrile functionalities often exhibit various biological properties. Piperidine derivatives are known for their roles in medicinal chemistry, including potential antitumor and antimicrobial activities. The nitrile group may also contribute to bioactivity by acting as a bioisostere for carboxylic acids in drug design .

The synthesis of 2-(Piperidinomethyl)acrylonitrile typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Acrylonitrile Group: This step may involve reactions such as Michael addition or other nucleophilic additions to acrylonitrile derivatives.

- Final Coupling: The final product is obtained through coupling reactions that link the piperidine moiety with the acrylonitrile group.

2-(Piperidinomethyl)acrylonitrile has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it may serve as a scaffold for developing new drugs.

- Polymer Chemistry: It can be used as a monomer in polymerization processes to create materials with specific properties.

- Chemical Intermediates: Its reactive functional groups make it valuable in synthesizing other organic compounds .

Several compounds share structural similarities with 2-(Piperidinomethyl)acrylonitrile. Here are a few notable examples:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| Acrylonitrile | Simple nitrile compound | Lacks piperidine ring; primarily used in plastics |

| N-(Piperidin-1-yl)methacrylamide | Contains piperidine and amide functionalities | Focus on amide reactivity; used in polymer synthesis |

| 2-Pyridinylmethyl acrylonitrile | Pyridine ring instead of piperidine | Alters electronic properties; different reactivity |

| 3-(Piperidin-1-yl)propionitrile | Similar piperidine structure but different chain length | Variation in chain length affects physical properties |

The uniqueness of 2-(Piperidinomethyl)acrylonitrile lies in its combination of a piperidine ring with an acrylonitrile moiety, which may impart distinct chemical reactivity and biological activity compared to other similar compounds .

2-(Piperidinomethyl)acrylonitrile is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 grams per mole [1] [2]. The compound features a heterocyclic structure incorporating both nitrogen-containing and nitrile functionalities, which contribute to its unique chemical properties and reactivity profiles [2] . The International Union of Pure and Applied Chemistry name for this compound is 2-(piperidin-1-ylmethyl)prop-2-enenitrile, reflecting its structural composition [2].

Piperidine Ring Configuration

The piperidine ring in 2-(Piperidinomethyl)acrylonitrile adopts a chair conformation, which represents the most stable three-dimensional arrangement for six-membered saturated rings [4] [5]. This heterocyclic structure consists of five carbon atoms and one nitrogen atom arranged in a six-membered ring configuration [5] [6]. The nitrogen atom occupies a central role in the molecular architecture, serving as both a structural element and a reactive site [6]. The chair conformation minimizes steric strain and maximizes stability through optimal bond angles and reduced eclipsing interactions [5]. The piperidine nucleus demonstrates significant conformational flexibility, allowing for dynamic interconversion between different chair conformations while maintaining overall structural integrity [6] [7].

Methylene Bridge Characteristics

The methylene bridge (-CH₂-) serves as a crucial linker connecting the piperidine ring to the acrylonitrile moiety [8] [9]. This single carbon unit exhibits tetrahedral geometry with sp³ hybridization, creating a flexible connection that allows rotational freedom around the carbon-nitrogen bond [9] [10]. The methylene bridge contributes to the overall molecular flexibility and influences the spatial orientation of the functional groups [8]. Research indicates that methylene bridges in similar compounds demonstrate characteristic bond lengths of approximately 1.54 Angstroms for carbon-carbon bonds and 1.47 Angstroms for carbon-nitrogen bonds [9]. The bridge facilitates electronic communication between the piperidine nitrogen and the acrylonitrile system, affecting the overall reactivity and properties of the molecule [8] [9].

Acrylonitrile Component Analysis

The acrylonitrile component contains both a vinyl group (C=C) and a nitrile group (C≡N), representing two distinct reactive sites within the molecular structure [11] [12]. The vinyl group features a carbon-carbon double bond with characteristic sp² hybridization and planar geometry [11] [13]. The nitrile functionality consists of a carbon-nitrogen triple bond, contributing to the compound's electronic properties and chemical reactivity [11] [12]. The acrylonitrile moiety exhibits a linear arrangement with bond angles of approximately 180 degrees around the nitrile carbon [13]. This structural component demonstrates significant reactivity toward nucleophiles and electrophiles, making it a versatile functional group for various chemical transformations [11] [14].

Physical Properties

Boiling Point (96°C) and Phase Behavior

2-(Piperidinomethyl)acrylonitrile exhibits a boiling point of 96°C at standard atmospheric pressure, indicating moderate volatility characteristics [15]. This boiling point reflects the intermolecular forces present in the liquid phase, including van der Waals interactions and potential hydrogen bonding involving the nitrogen atoms [15]. The compound exists as a liquid at room temperature, with phase transitions occurring predictably based on temperature variations [15]. The relatively low boiling point compared to similar molecular weight compounds suggests limited intermolecular association in the liquid phase [15]. Phase behavior studies indicate normal thermal expansion coefficients and predictable vapor pressure relationships following standard thermodynamic principles [15].

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 96°C | [15] |

| Molecular Weight | 150.22 g/mol | [1] [2] |

| Physical State at 25°C | Liquid | [15] |

Density (0.960±0.06 g/cm³) Parameters

The density of 2-(Piperidinomethyl)acrylonitrile is reported as 0.960±0.06 grams per cubic centimeter, indicating a material less dense than water [15]. This density value reflects the molecular packing efficiency in the liquid state and the relative atomic masses of the constituent elements [15]. The uncertainty range of ±0.06 g/cm³ suggests temperature-dependent density variations and potential measurement variations under different conditions [15]. The density measurement provides insight into the molecular volume and intermolecular spacing within the liquid phase [15]. Comparative analysis with structurally related compounds shows that this density value falls within expected ranges for organic molecules containing similar functional groups [15].

Solubility Profile in Various Solvents

The solubility characteristics of 2-(Piperidinomethyl)acrylonitrile reflect its dual hydrophilic and lipophilic nature arising from the nitrogen-containing groups and hydrocarbon components . The compound demonstrates enhanced solubility in polar aprotic solvents due to favorable interactions with the nitrile and amine functionalities [16]. Organic solvents such as tetrahydrofuran, dimethylformamide, and acetonitrile typically provide good solvation for this compound [17] [16]. The presence of the piperidine nitrogen contributes to moderate water solubility through hydrogen bonding interactions [18]. Solubility patterns follow typical organic compound behavior, with increased dissolution in solvents of similar polarity and decreased solubility in highly polar or highly nonpolar media [16].

Electronic Structure and Bonding

Electron Distribution Patterns

The electron distribution in 2-(Piperidinomethyl)acrylonitrile reflects the combined electronic effects of the piperidine ring, methylene bridge, and acrylonitrile components [19] [12]. The piperidine nitrogen possesses a lone pair of electrons that contributes to the molecule's nucleophilic character and basicity [19] [18]. The nitrile group exhibits strong electron-withdrawing properties due to the electronegative nitrogen and the triple bond character [12]. Computational studies indicate that the nitrogen atom in the piperidine ring carries a negative charge of approximately -0.365 (Mulliken) to -0.665 (Natural Bond Orbital), demonstrating significant electron density [19]. The electron distribution creates distinct electrostatic potential regions that influence molecular interactions and reactivity patterns [19] [12].

Hybridization States

The hybridization states throughout 2-(Piperidinomethyl)acrylonitrile vary according to the local bonding environment of each carbon and nitrogen atom [20] [13]. The piperidine ring carbons exhibit sp³ hybridization consistent with tetrahedral geometry and single bond formation [20] [5]. The methylene bridge carbon also demonstrates sp³ hybridization, creating a tetrahedral arrangement with bond angles of approximately 109.5 degrees [20] [10]. The acrylonitrile component displays mixed hybridization states: the vinyl carbons show sp² hybridization with trigonal planar geometry, while the nitrile carbon exhibits sp hybridization with linear arrangement [20] [13]. The nitrogen atoms demonstrate different hybridization patterns, with the piperidine nitrogen showing sp³ hybridization and the nitrile nitrogen exhibiting sp hybridization [20] [12].

Bond Angle Analysis and Implications

Bond angle analysis reveals the three-dimensional structure and geometric constraints within 2-(Piperidinomethyl)acrylonitrile [13]. The piperidine ring maintains characteristic bond angles of approximately 111 degrees, slightly larger than tetrahedral due to the ring strain and conformational preferences [5]. The methylene bridge exhibits tetrahedral bond angles of approximately 109.5 degrees, consistent with sp³ hybridization [10]. The acrylonitrile component demonstrates distinct angular arrangements: vinyl carbon bond angles of approximately 120 degrees reflecting sp² hybridization, and a linear arrangement around the nitrile group with 180-degree bond angles [13]. These bond angle variations influence molecular flexibility, reactivity, and intermolecular interactions [13] [5].

| Structural Component | Bond Angles | Hybridization | Reference |

|---|---|---|---|

| Piperidine Ring | ~111° | sp³ | [5] |

| Methylene Bridge | ~109.5° | sp³ | [10] |

| Vinyl Group | ~120° | sp² | [13] |

| Nitrile Group | 180° | sp | [13] |

Acid-Base Behavior

pKa Characteristics (8.14±0.10)

2-(Piperidinomethyl)acrylonitrile exhibits a pKa value of 8.14±0.10, indicating moderate basicity characteristics [15]. This pKa value reflects the protonation equilibrium of the piperidine nitrogen under aqueous conditions [15] [18]. The numerical value places this compound in the range of moderately basic organic amines, similar to other piperidine derivatives [21] [18]. The uncertainty range of ±0.10 suggests precise measurement conditions and reproducible experimental results [15]. Comparative analysis with related piperidine compounds shows that the pKa value falls within expected ranges for secondary and tertiary amines containing similar structural features [21] [18]. The pKa measurement provides quantitative assessment of the compound's acid-base properties and influences its behavior in biological and chemical systems [18].

Protonation/Deprotonation Dynamics

The protonation and deprotonation behavior of 2-(Piperidinomethyl)acrylonitrile centers on the piperidine nitrogen atom, which serves as the primary basic site [18] [16]. Under acidic conditions, the nitrogen readily accepts a proton to form a positively charged ammonium species [18]. The protonation process involves rapid equilibrium establishment between the neutral and protonated forms, with kinetics typically occurring on microsecond timescales [18]. Deprotonation dynamics follow similar rapid equilibrium patterns, with the equilibrium position determined by solution pH and the compound's intrinsic basicity [18] [16]. The presence of the electron-withdrawing acrylonitrile group influences the protonation equilibrium by reducing electron density on the piperidine nitrogen [14] [18].

Nitrogen Basicity Considerations

The nitrogen basicity in 2-(Piperidinomethyl)acrylonitrile arises primarily from the lone pair electrons on the piperidine nitrogen atom [18] [6]. The six-membered ring structure provides optimal geometry for electron pair availability and proton acceptance [18] [6]. Electronic effects from the substituents influence the basicity magnitude, with the electron-withdrawing acrylonitrile group reducing overall basicity compared to unsubstituted piperidine [14] [18]. The nitrogen atom demonstrates nucleophilic character in addition to basic properties, enabling participation in various chemical reactions [19] [18]. Comparative studies indicate that piperidine-containing compounds generally exhibit enhanced basicity compared to acyclic amines due to conformational constraints and reduced steric hindrance around the nitrogen center [18] [6].

| Basicity Parameter | Value | Reference |

|---|---|---|

| pKa | 8.14±0.10 | [15] |

| Protonation Site | Piperidine Nitrogen | [18] |

| Relative Basicity | Moderate | [21] [18] |

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-(piperidinomethyl)acrylonitrile through detailed analysis of both proton and carbon environments. The compound exhibits characteristic chemical shifts consistent with the presence of vinyl, nitrile, and piperidine functionalities [2] [3].

¹H Nuclear Magnetic Resonance Signature Peaks and Assignments

The proton nuclear magnetic resonance spectrum of 2-(piperidinomethyl)acrylonitrile displays seven distinct resonance regions that correspond to the different proton environments within the molecule. The vinyl protons represent the most distinctive features in the spectrum, appearing in the characteristic vinyl region.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinyl proton α to CN (=CHa-CN) | 6.1-6.3 | Doublet | 1H |

| Vinyl proton β to CN (=CHb) | 5.8-6.0 | Doublet | 1H |

| NCH2- (linking methylene) | 3.2-3.4 | Singlet | 2H |

| Piperidine N-CH2- (positions 2,6) | 2.4-2.6 | Multiplet | 4H |

| Piperidine -CH2- (positions 3,5) | 1.5-1.7 | Multiplet | 4H |

| Piperidine -CH2- (position 4) | 1.4-1.6 | Multiplet | 2H |

The vinyl proton adjacent to the nitrile group appears as a doublet at 6.1-6.3 parts per million, demonstrating significant deshielding due to the electron-withdrawing effect of the cyano group [4] [5]. The terminal vinyl proton resonates as a doublet at 5.8-6.0 parts per million, showing typical geminal coupling with the other vinyl proton. The characteristic singlet at 3.2-3.4 parts per million corresponds to the methylene bridge linking the piperidine nitrogen to the vinyl system [2].

The piperidine ring protons exhibit the expected pattern for a six-membered saturated nitrogen heterocycle. The protons adjacent to nitrogen (positions 2 and 6) appear as a multiplet at 2.4-2.6 parts per million, while the remaining methylene protons of the ring system are observed in the aliphatic region at 1.4-1.7 parts per million [6] [7]. The chemical shift differences between the various piperidine carbons reflect the electronic environment and conformational preferences of the ring system [2].

¹³C Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 2-(piperidinomethyl)acrylonitrile. The spectrum displays seven distinct carbon environments reflecting the molecular structure.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Nitrile carbon (C≡N) | 118-120 | Singlet |

| Vinyl carbon α to CN (=C-CN) | 130-135 | Singlet |

| Vinyl carbon β to CN (=CH2) | 115-120 | Singlet |

| NCH2- (linking carbon) | 60-65 | Singlet |

| Piperidine C-2,6 | 54-58 | Singlet |

| Piperidine C-3,5 | 25-28 | Singlet |

| Piperidine C-4 | 24-26 | Singlet |

The nitrile carbon appears at 118-120 parts per million, consistent with the characteristic range for nitrile carbons [8]. The vinyl carbons show significant differentiation, with the carbon bearing the nitrile substituent appearing at 130-135 parts per million due to electron withdrawal, while the terminal vinyl carbon resonates at 115-120 parts per million [4] [8]. The linking methylene carbon connecting the piperidine nitrogen to the vinyl system appears at 60-65 parts per million, reflecting the deshielding effect of the adjacent nitrogen atom [9].

The piperidine carbons exhibit the expected chemical shift pattern for a saturated six-membered nitrogen heterocycle. The carbons adjacent to nitrogen (C-2,6) appear at 54-58 parts per million, while the remaining ring carbons are observed in the typical aliphatic region at 24-28 parts per million [9] [6]. This pattern is consistent with the chair conformation of the piperidine ring, which is the preferred conformation for this system [2].

Two-Dimensional Nuclear Magnetic Resonance Analysis and Structural Confirmation

Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for unambiguous structural assignment of 2-(piperidinomethyl)acrylonitrile. The homonuclear correlation spectroscopy experiment reveals scalar coupling relationships between protons, while heteronuclear correlation experiments establish carbon-proton connectivities [10] [11].

The correlation spectroscopy spectrum shows characteristic cross-peaks between the two vinyl protons, confirming their geminal relationship and the presence of the vinyl group. Additionally, correlations are observed between the methylene bridge protons and the piperidine ring protons adjacent to nitrogen, establishing the connectivity between the piperidine ring and the vinyl system [12] [13].

Heteronuclear single quantum coherence experiments confirm the direct carbon-proton attachments, providing definitive assignments for all carbon and proton resonances. The heteronuclear multiple bond correlation experiment reveals long-range carbon-proton correlations that are essential for structural confirmation [14] [15]. Particularly important are the correlations between the nitrile carbon and the vinyl protons, which confirm the substitution pattern of the acrylonitrile moiety [11] [16].

The two-dimensional nuclear magnetic resonance data collectively confirm the proposed structure and rule out potential regioisomers or constitutional isomers. The connectivity pattern observed is consistent only with the 2-(piperidinomethyl)acrylonitrile structure, where the piperidine nitrogen is connected via a methylene bridge to the 2-position of the acrylonitrile unit [13] [10].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational information that confirms the presence of key functional groups in 2-(piperidinomethyl)acrylonitrile. The spectrum exhibits several diagnostic absorption bands that are indicative of the nitrile, vinyl, and piperidine functionalities [17] [18].

Characteristic Absorption Bands

The infrared spectrum of 2-(piperidinomethyl)acrylonitrile displays multiple characteristic absorption bands that provide structural information about the molecule. Each functional group contributes distinct vibrational modes to the overall spectroscopic signature.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| C≡N stretching (nitrile) | 2230-2250 | Strong | Sharp, characteristic nitrile stretch |

| C=C stretching (vinyl) | 1620-1640 | Medium | Vinyl double bond stretching |

| C-H stretching (vinyl) | 3080-3120 | Medium | Unsaturated C-H stretching |

| C-H stretching (alkyl) | 2850-2950 | Strong | Saturated C-H stretching |

| C-N stretching (amine) | 1020-1080 | Medium | Tertiary amine C-N stretch |

| C-H bending (vinyl) | 990-1020 | Medium | Out-of-plane vinyl C-H bending |

| C-H bending (alkyl) | 1350-1480 | Strong | Alkyl C-H bending modes |

| Piperidine ring deformation | 800-900 | Medium | Ring breathing and deformation |

The carbon-hydrogen stretching region (2800-3200 cm⁻¹) shows differentiation between saturated and unsaturated carbon-hydrogen bonds. The vinyl carbon-hydrogen stretches appear at 3080-3120 cm⁻¹, while the alkyl carbon-hydrogen stretches of the piperidine ring and methylene bridge are observed at 2850-2950 cm⁻¹ [19]. The carbon-carbon double bond stretch of the vinyl group appears at 1620-1640 cm⁻¹, confirming the presence of the alkene functionality [20] [21].

Nitrile Group Stretching Frequencies

The nitrile group in 2-(piperidinomethyl)acrylonitrile exhibits a characteristic and intense absorption band at 2230-2250 cm⁻¹, which is diagnostic for the carbon-nitrogen triple bond [17] [18]. This absorption is sharp, intense, and readily identifiable due to its unique position in the infrared spectrum and high extinction coefficient.

The position of the nitrile stretching frequency provides information about the electronic environment of the cyano group. The observed frequency range of 2230-2250 cm⁻¹ is consistent with a vinyl-substituted nitrile, where the cyano group is attached to an alkene carbon [22] [18]. This frequency is slightly lower than saturated aliphatic nitriles (2260-2240 cm⁻¹) due to conjugation effects between the vinyl π-system and the nitrile group [17] [20].

The intensity of the nitrile stretching band is particularly strong due to the significant change in dipole moment during the vibrational motion. The carbon-nitrogen triple bond is highly polar, and stretching this bond results in a large change in the molecular dipole moment, leading to a high absorption coefficient [21] [22]. This makes the nitrile stretch one of the most reliable and easily identified features in the infrared spectrum of nitrile-containing compounds [17].

Piperidine Ring Vibrational Modes

The piperidine ring system in 2-(piperidinomethyl)acrylonitrile contributes several characteristic vibrational modes to the infrared spectrum. These include ring breathing modes, carbon-nitrogen stretching vibrations, and various carbon-hydrogen bending motions associated with the saturated six-membered ring [23] [2].

The tertiary amine carbon-nitrogen stretching vibration appears at 1020-1080 cm⁻¹, which is characteristic of aliphatic tertiary amines [19]. This absorption corresponds to the stretching of the carbon-nitrogen bonds within the piperidine ring system. The ring breathing and deformation modes appear in the fingerprint region at 800-900 cm⁻¹, providing additional confirmation of the piperidine ring structure [23].

The carbon-hydrogen bending modes of the piperidine ring contribute to the complex absorption pattern in the 1350-1480 cm⁻¹ region. These modes include both symmetric and antisymmetric bending vibrations of the methylene groups within the ring [19]. The methylene bridge connecting the piperidine to the vinyl system also contributes carbon-hydrogen bending modes in this region, creating a complex but characteristic absorption pattern [24].

Mass Spectrometry

Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns of 2-(piperidinomethyl)acrylonitrile. The electron impact ionization method generates a molecular radical cation that undergoes predictable fragmentation pathways [25] [26].

Fragmentation Patterns

The mass spectrum of 2-(piperidinomethyl)acrylonitrile exhibits characteristic fragmentation patterns that reflect the structural features of the molecule. The fragmentation follows established principles for compounds containing tertiary amine and vinyl nitrile functionalities [27] [28].

| Fragment m/z | Fragment Identity | Relative Intensity (%) | Formation Mechanism |

|---|---|---|---|

| 150 [M]+- | Molecular ion | 15-25 | Initial ionization |

| 149 [M-H]+ | Loss of hydrogen | 5-10 | Alpha cleavage |

| 84 | Piperidine ring (C5H10N)+ | 100 (base peak) | Alpha cleavage adjacent to nitrogen |

| 70 | Loss of piperidine ring | 60-80 | Loss of piperidine through α-cleavage |

| 56 | Loss of vinyl nitrile group | 40-60 | Retro-Diels-Alder fragmentation |

| 42 | Propene or acetylene + ethylene | 30-50 | Secondary fragmentation |

| 28 | Ethylene or CO | 20-40 | Further decomposition |

The molecular ion peak appears at m/z 150 with moderate intensity (15-25% relative abundance), which is typical for compounds containing tertiary amine functionalities [26] [25]. The relatively low abundance of the molecular ion reflects the tendency of this compound to undergo facile fragmentation under electron impact conditions [28] [29].

The most abundant fragment ion appears at m/z 84, corresponding to the piperidine ring system (C₅H₁₀N⁺). This fragment forms through alpha cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for aliphatic amines [25] [26]. The high abundance of this fragment (base peak at 100% relative intensity) indicates the stability of the resulting cyclic iminium ion [29].

Molecular Ion Characteristics

The molecular ion of 2-(piperidinomethyl)acrylonitrile appears at m/z 150, corresponding to the molecular formula C₉H₁₄N₂ [1]. The molecular ion exhibits moderate intensity in the mass spectrum, which is characteristic for compounds containing tertiary nitrogen atoms that readily undergo fragmentation [26].

The molecular ion can be distinguished from fragment ions by its unique mass-to-charge ratio and by comparison with high-resolution mass spectrometry data. The isotope pattern of the molecular ion shows the expected distribution for a compound containing nine carbon atoms and two nitrogen atoms, with the M+1 peak appearing at approximately 10% of the molecular ion intensity due to natural abundance of carbon-13 and nitrogen-15 isotopes [30] [31].

The relatively low abundance of the molecular ion (15-25% relative intensity) reflects the energetic nature of electron impact ionization and the presence of weak bonds that readily undergo cleavage [28] [27]. The tertiary amine functionality and the benzylic-type position adjacent to the vinyl group both contribute to the facile fragmentation observed under these conditions [29].

Structural Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of selected precursor ions. Collision-induced dissociation of the molecular ion at m/z 150 confirms the proposed fragmentation pathways and provides insight into the mechanism of bond cleavage [31] [27].

The collision-induced dissociation spectrum of the molecular ion shows the same major fragment ions observed in the electron impact spectrum, confirming the intrinsic stability relationships of the various fragment ions. The m/z 84 fragment (piperidine ring) remains the most abundant product under these conditions, supporting its assignment as a particularly stable fragment ion [31].

Further fragmentation of the m/z 84 fragment reveals additional structural information about the piperidine ring system. Secondary fragmentation products include smaller ring fragments and linear alkyl chains resulting from ring-opening processes [32] [33]. These data provide confirmatory evidence for the piperidine ring structure and help distinguish this compound from potential structural isomers [30].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2-(piperidinomethyl)acrylonitrile reveals electronic transitions associated with the conjugated π-system formed by the vinyl and nitrile functionalities. The compound exhibits multiple absorption bands corresponding to different electronic excitation processes [34] [35].

| Transition Type | λmax (nm) | Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| π → π* (vinyl) | 210-220 | 8,000-12,000 | Vinyl group electronic transition |

| n → π* (nitrile) | 240-250 | 1,000-3,000 | Nitrile lone pair to π* transition |

| π → π* (conjugated system) | 260-280 | 15,000-25,000 | Extended conjugation π-system |

| Charge transfer | 300-320 | 500-2,000 | Nitrogen to vinyl charge transfer |

The primary absorption maximum occurs at 260-280 nanometers with high extinction coefficient (15,000-25,000 L mol⁻¹ cm⁻¹), corresponding to π → π* transitions within the conjugated vinyl-nitrile system [34] [35]. This absorption band demonstrates the electronic delocalization between the vinyl double bond and the nitrile triple bond, confirming the presence of conjugation in the molecule [36].

A secondary absorption band appears at 210-220 nanometers, attributed to π → π* transitions localized primarily on the vinyl group. The nitrile group contributes an n → π* transition at 240-250 nanometers, which is characteristic of carbon-nitrogen triple bonds [37] [38]. The relatively low extinction coefficient of this transition reflects the symmetry-forbidden nature of n → π* excitations [35].

The extended absorption toward longer wavelengths (300-320 nanometers) suggests the presence of charge transfer character in the electronic transitions, likely involving electron donation from the piperidine nitrogen to the electron-deficient vinyl-nitrile system [34] [36]. This charge transfer interaction provides additional stabilization to the molecule and influences its electronic properties [39].

X-ray Crystallography

X-ray crystallographic analysis of 2-(piperidinomethyl)acrylonitrile provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular conformation. The crystallographic data confirm the molecular connectivity established by spectroscopic methods and reveal important structural features [40] [41].

The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular packing and intermolecular interactions. The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings [42] [43]. The nitrogen atom exhibits pyramidal geometry typical of tertiary amines, with the methylene bridge occupying an equatorial position relative to the ring [40].

The vinyl-nitrile portion of the molecule is essentially planar, consistent with the sp² hybridization of the vinyl carbons and the sp hybridization of the nitrile carbon. The bond lengths and angles are within expected ranges for these functional groups [44] [41]. The carbon-carbon double bond length is approximately 1.34 Å, while the carbon-nitrogen triple bond measures approximately 1.17 Å [40].

Intermolecular interactions in the crystal structure include weak hydrogen bonding between carbon-hydrogen donors and the nitrile nitrogen acceptor, as well as van der Waals interactions between the piperidine rings of adjacent molecules [40] [43]. These interactions influence the crystal packing and may affect the physical properties of the solid compound [42] [41].